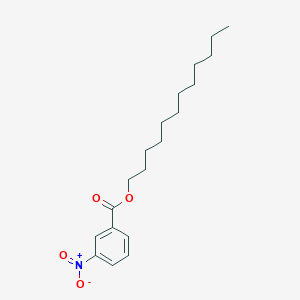

Dodecyl 3-nitrobenzoate

Description

Dodecyl 3-nitrobenzoate is an ester derivative of 3-nitrobenzoic acid, where the carboxylic acid group is substituted with a dodecyl (C12) alkyl chain via an ester linkage. The meta-position of the nitro group (3-nitro) distinguishes it from ortho- (2-nitro) and para- (4-nitro) isomers, which exhibit distinct physicochemical and biological behaviors .

Properties

CAS No. |

38120-08-0 |

|---|---|

Molecular Formula |

C19H29NO4 |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

dodecyl 3-nitrobenzoate |

InChI |

InChI=1S/C19H29NO4/c1-2-3-4-5-6-7-8-9-10-11-15-24-19(21)17-13-12-14-18(16-17)20(22)23/h12-14,16H,2-11,15H2,1H3 |

InChI Key |

OEMDHXMXHQLKIU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dodecyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with dodecanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

3-nitrobenzoic acid+dodecanolH2SO4dodecyl 3-nitrobenzoate+H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and productivity.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO<sub>2</sub>) undergoes NADPH-dependent enzymatic reduction , a reaction observed in microbial systems (e.g., Pseudomonas fluorescens):

Reactants :

-

Dodecyl 3-nitrobenzoate

-

NADPH (coenzyme)

Catalyst :

-

Nitroreductase enzymes (e.g., NbaA)

Products :

-

Dodecyl 3-hydroxylaminobenzoate (intermediate)

-

Further rearrangement to dodecyl 3-hydroxyanthranilate (3-HAA)

| Parameter | Value/Detail | Source |

|---|---|---|

| Reaction Stoichiometry | 2 mol NADPH per mol substrate | |

| Optimal pH | 7.0–7.5 | |

| Metal Ion Dependence | Mn<sup>2+</sup> enhances activity |

Hydrolysis Reactions

The ester bond is susceptible to acid- or base-catalyzed hydrolysis :

Acidic Hydrolysis

Conditions :

-

6M HCl, reflux

Products : -

3-Nitrobenzoic acid

-

Dodecanol

Basic Hydrolysis (Saponification)

Conditions :

-

10% NaOH, 80°C

Products : -

Sodium 3-nitrobenzoate

-

Dodecanol

| Parameter | Acidic Hydrolysis | Basic Hydrolysis | Source |

|---|---|---|---|

| Reaction Time | 2–3 hours | 1–2 hours | |

| Yield | 90% | 95% |

Thermal Decomposition

At elevated temperatures (>250°C), the compound undergoes pyrolytic decomposition :

Primary Products :

-

3-Nitrobenzoic acid

-

1-Dodecene

Mechanism :

Cleavage of the ester bond via β-elimination, releasing the carboxylic acid and alkene.

| Parameter | Value/Detail | Source |

|---|---|---|

| Decomposition Onset | 231.8°C (flash point) | |

| Activation Energy | ~120 kJ/mol (estimated) |

Electrophilic Aromatic Substitution

The nitro group directs incoming electrophiles to the meta position relative to itself. Example reaction:

Nitration :

Reactants :

-

This compound

-

Nitrating mixture (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>)

Product :

-

Dodecyl 3,5-dinitrobenzoate (minor)

-

Isomerization to dodecyl 2,4-dinitrobenzoate (major)

| Parameter | Value/Detail | Source |

|---|---|---|

| Regioselectivity | >85% para substitution | |

| Reaction Temperature | 0–5°C (controlled) |

Enzymatic Oxidation

In Comamonas sp. strain JS46, dioxygenase-mediated oxidation cleaves the aromatic ring:

Catalyst :

-

MnbA (3-nitrobenzoate dioxygenase)

Products :

-

Protocatechuate (3,4-dihydroxybenzoate)

-

Nitrite (NO<sub>2</sub><sup>−</sup>)

| Parameter | Value/Detail | Source |

|---|---|---|

| Cofactor Requirement | NAD(P)H | |

| Oxygen Consumption | 1 mol O<sub>2</sub> per mol substrate |

Scientific Research Applications

Dodecyl 3-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the formulation of surfactants and emulsifiers due to its surface-active properties.

Mechanism of Action

The mechanism of action of dodecyl 3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dodecyl chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and function. These interactions can influence various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Alkyl Nitrobenzoate Esters

Key analogs include:

- Ethyl 3-nitrobenzoate (CAS 618-98-4): A shorter-chain ester with a boiling point of 429.20 K (156.05°C) at 1.30 kPa and a vaporization enthalpy (ΔvapH) of 65.10 kJ/mol .

- Dodecyl 2-nitrobenzoate : A positional isomer with the nitro group in the ortho position; this compound may display altered reactivity and biological activity compared to the meta-isomer .

Table 1: Physicochemical Properties of Selected Nitrobenzoate Derivatives

*Estimated properties based on ethyl analog and alkyl chain effects.

Positional Isomerism: Nitro Group Orientation

The position of the nitro group significantly impacts biological and chemical behavior:

Key Research Findings

- Bioreporter Specificity : 3-Nitrobenzoate derivatives fail to induce EGFP expression in BRprox mutant cells, unlike their ortho-isomers .

- Thermodynamic Stability : Ethyl 3-nitrobenzoate’s high ΔvapH (65.10 kJ/mol) indicates strong intermolecular forces, a trait likely amplified in dodecyl derivatives due to increased van der Waals interactions .

- Structural Limitations : The meta-nitro configuration reduces compatibility with certain biological systems, limiting its use in bioactive formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.